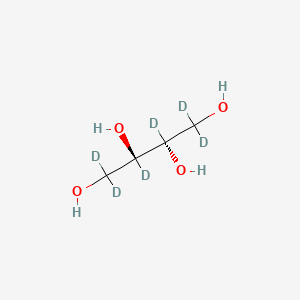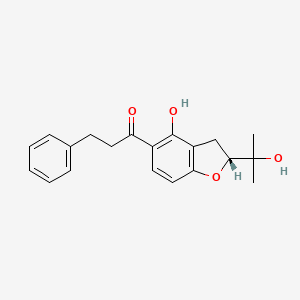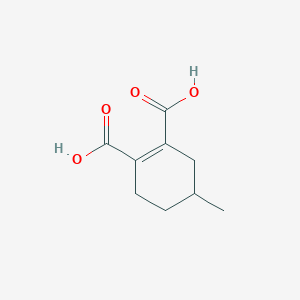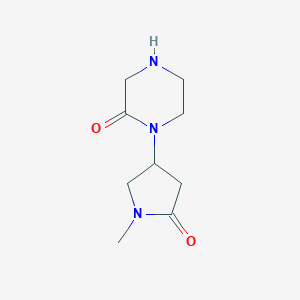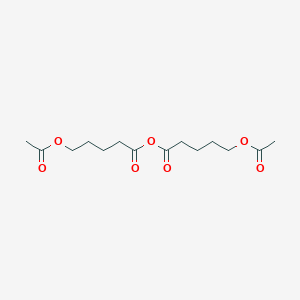
5-(Acetoxy)pentanoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetoxy)pentanoic anhydride is an organic compound with the molecular formula C14H22O7 It is a derivative of pentanoic acid, where the anhydride is formed by the removal of water between two molecules of 5-(acetoxy)pentanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-(Acetoxy)pentanoic anhydride can be synthesized through the reaction of 5-(acetoxy)pentanoic acid with acetic anhydride under mild conditions. The reaction typically involves heating the mixture to facilitate the removal of water and the formation of the anhydride bond. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents to convert carboxylic acids directly into anhydrides under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined and heated under controlled conditions to ensure the efficient removal of water and the formation of the anhydride. The process may also involve the use of catalysts to increase the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(Acetoxy)pentanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 5-(acetoxy)pentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using hydride reagents.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Hydride Reagents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
5-(Acetoxy)pentanoic acid: From hydrolysis.
Esters: From reactions with alcohols.
Amides: From reactions with amines.
Primary Alcohols: From reduction reactions.
Aplicaciones Científicas De Investigación
5-(Acetoxy)pentanoic anhydride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Utilized in the modification of biomolecules, such as nucleosides, for research purposes.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(acetoxy)pentanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride bond is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparación Con Compuestos Similares
Similar Compounds
Acetic Anhydride: A simpler anhydride with similar reactivity but different applications.
Benzoic Anhydride: Another anhydride used in organic synthesis with different reactivity due to the aromatic ring.
Succinic Anhydride: A cyclic anhydride with distinct reactivity and applications in polymer chemistry.
Uniqueness
5-(Acetoxy)pentanoic anhydride is unique due to its specific structure, which allows for the formation of esters and amides with a pentanoic acid backbone
Propiedades
Fórmula molecular |
C14H22O7 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
5-acetyloxypentanoyl 5-acetyloxypentanoate |
InChI |
InChI=1S/C14H22O7/c1-11(15)19-9-5-3-7-13(17)21-14(18)8-4-6-10-20-12(2)16/h3-10H2,1-2H3 |
Clave InChI |
BHGQTFXDSFMURV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCC(=O)OC(=O)CCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
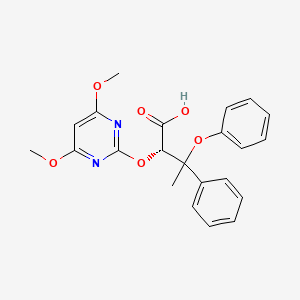
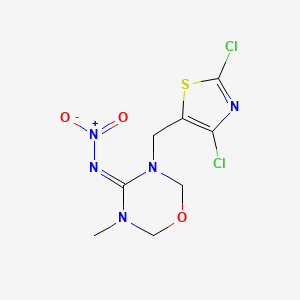
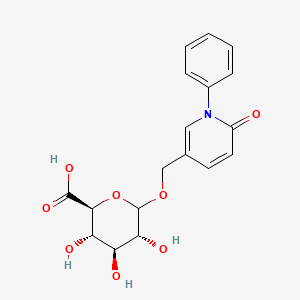
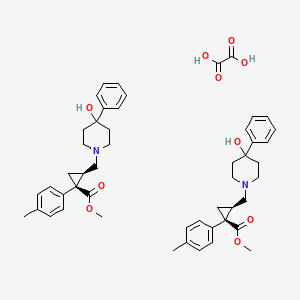
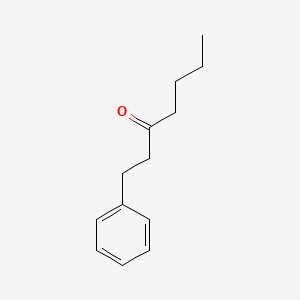
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
